

# An In-depth Technical Guide to PRN1371: Structure, Function, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**PRN1371** is a potent and selective, irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases (FGFR1-4).[1][2] Aberrant FGFR signaling is a key driver in various malignancies, making it a compelling target for cancer therapy.[3] **PRN1371** has demonstrated significant anti-tumor activity in preclinical models and has been investigated in clinical trials for the treatment of solid tumors.[4] This technical guide provides a comprehensive overview of the structure, mechanism of action, and function of **PRN1371**, along with detailed experimental protocols for its characterization and mandatory visualizations of the relevant signaling pathways.

### **Structure and Chemical Properties**

**PRN1371**, also known as 8-(3-(4-acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one, is a small molecule inhibitor with the chemical formula  $C_{26}H_{30}Cl_{2}N_{6}O_{4}$ .[5]

Chemical Structure:

A 2D representation of the chemical structure of **PRN1371**.

Table 1: Chemical and Physical Properties of PRN1371



| Property          | Value                                                                                                                        | Reference |  |
|-------------------|------------------------------------------------------------------------------------------------------------------------------|-----------|--|
| IUPAC Name        | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-2- (methylamino)-8-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]pyrido[2,3-d]pyrimidin-7-one |           |  |
| Molecular Formula | C26H30Cl2N6O4                                                                                                                | [5]       |  |
| Molecular Weight  | 561.46 g/mol                                                                                                                 | [5]       |  |
| CAS Number        | 1802929-43-6                                                                                                                 |           |  |
| SMILES            | CNC1=NC=C2C=C(C(=O)N(C<br>2=N1)CCCN3CCN(CC3)C(=O)<br>C=C)C4=C(C(=CC(=C4CI)OC)<br>OC)CI                                       |           |  |

#### **Mechanism of Action and Function**

**PRN1371** is a pan-FGFR inhibitor that functions as an irreversible covalent antagonist.[1] Its mechanism of action involves the specific targeting of a conserved cysteine residue within the glycine-rich P-loop of the ATP binding pocket of FGFR1-4.[2][6] The acrylamide moiety of **PRN1371** forms a covalent bond with this cysteine, leading to sustained and irreversible inhibition of the kinase activity.[6] This covalent binding mechanism provides several pharmacological advantages, including high potency, selectivity, and prolonged target inhibition even after the drug has been cleared from circulation.[7][8]

By inhibiting FGFR kinase activity, **PRN1371** blocks the phosphorylation of downstream signaling molecules, thereby disrupting key cellular processes that contribute to tumor growth, proliferation, and survival.[2] The primary signaling cascades affected are the RAS-MAPK and PI3K-AKT pathways.[9]

## **FGFR Signaling Pathway**

The binding of fibroblast growth factors (FGFs) to FGFRs triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This activation







initiates a cascade of downstream signaling events. The adaptor protein FRS2 is recruited and phosphorylated, serving as a docking site for GRB2 and SOS, which in turn activates the RAS-RAF-MEK-ERK (MAPK) pathway. Separately, the recruitment of GAB1 and the p85 subunit of PI3K leads to the activation of the PI3K-AKT-mTOR pathway. FGFR activation can also lead to the activation of PLCy and STAT signaling.[7][9]

Negative feedback mechanisms, such as the induction of Sprouty (SPRY) and MAPK phosphatase 3 (MKP3), regulate the duration and intensity of FGFR signaling.[1][10] SPRY proteins can inhibit the pathway by interfering with the FRS2-GRB2 complex, while MKP3 dephosphorylates and inactivates ERK.[1][10]





Click to download full resolution via product page

Caption: FGFR Signaling Pathway and Inhibition by PRN1371.



#### **Biological Activity and Selectivity**

**PRN1371** exhibits potent inhibitory activity against FGFR1, 2, and 3 in the low nanomolar range, with slightly weaker activity against FGFR4.[9] It also demonstrates inhibitory activity against Colony-Stimulating Factor 1 Receptor (CSF1R).[10] Importantly, **PRN1371** shows high selectivity for the FGFR family over a broad panel of other kinases, which is attributed to its covalent binding mechanism targeting a non-conserved cysteine.[1][10]

Table 2: In Vitro Inhibitory Activity of PRN1371

| Target | IC50 (nM) | Reference |  |
|--------|-----------|-----------|--|
| FGFR1  | 0.6 - 0.7 | [9][10]   |  |
| FGFR2  | 1.3       | [9][10]   |  |
| FGFR3  | 4.1       | [9][10]   |  |
| FGFR4  | 19.3      | [9][10]   |  |
| CSF1R  | 8.1       | [10]      |  |
| VEGFR2 | 705       | [9]       |  |

In cellular assays, **PRN1371** effectively inhibits the proliferation of cancer cell lines with FGFR alterations, such as the SNU-16 gastric cancer cell line which has FGFR2 amplification.[9]

Table 3: Cellular Activity of PRN1371

| Cell Line | FGFR Alteration     | IC <sub>50</sub> (nM) | Reference |
|-----------|---------------------|-----------------------|-----------|
| SNU-16    | FGFR2 Amplification | 2.6                   | [10]      |
| RT4       | FGFR3 Mutation      | 4.0                   | [11]      |
| RT112     | FGFR3 Fusion        | 4.1                   | [11]      |
| NCI-H716  | FGFR2 Amplification | 2.0                   | [11]      |

## **Experimental Protocols**



This section provides detailed methodologies for key experiments used to characterize the activity of **PRN1371**.

# Biochemical Kinase Inhibition Assay (Caliper Capillary Electrophoresis)

This assay determines the enzymatic inhibitory potency of **PRN1371** against FGFR kinases.

Experimental Workflow:













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 2. Negative Regulation of FGFR (Fibroblast Growth Factor Receptor) Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Dusp6(Mkp3) is a negative feedback regulator of FGF stimulated ERK signaling during mouse development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to PRN1371: Structure, Function, and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610203#prn1371-structure-and-function]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com